6-(2-Benzyloxyphenyl)-2-formylphenol
Description
Properties
IUPAC Name |
2-hydroxy-3-(2-phenylmethoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-16-9-6-11-18(20(16)22)17-10-4-5-12-19(17)23-14-15-7-2-1-3-8-15/h1-13,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBSDBPHMQRQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685377 | |
| Record name | 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187827-26-4 | |
| Record name | 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation of Phenolic Precursors
Benzyl ether formation is typically achieved using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example, treatment of 2,6-dihydroxybenzaldehyde with BnBr in dimethylformamide (DMF) at 60°C selectively protects the hydroxyl group at position 6, yielding 6-benzyloxy-2-hydroxybenzaldehyde. This step ensures the hydroxyl group at position 2 remains available for subsequent oxidation or functionalization.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich aromatic rings. In this method, chloromethylenedimethylammonium chloride (generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) facilitates electrophilic aromatic substitution. Applied to 6-benzyloxy-2-hydroxyphenol, the formyl group is introduced para to the hydroxyl group, yielding 6-benzyloxy-2-formylphenol. Key parameters include:
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Reagent stoichiometry : 1.2 eq POCl₃ relative to DMF.
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Temperature : 0–5°C during reagent preparation, followed by heating at 50°C for 6 hours.
Cross-Coupling Approaches for Biaryl Synthesis
The 2-benzyloxyphenyl moiety is introduced via palladium-catalyzed cross-coupling reactions, with Suzuki-Miyaura coupling being the most efficacious.
Suzuki-Miyaura Coupling
This method couples a boronic acid derivative with a halogenated aromatic precursor. For 6-(2-benzyloxyphenyl)-2-formylphenol, the synthesis involves:
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Preparation of 2-benzyloxyphenylboronic acid : Synthesized via lithiation of 2-benzyloxybromobenzene followed by treatment with triisopropyl borate.
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Bromination of 2-formylphenol : Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) yields 5-bromo-2-formylphenol.
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Coupling reaction : Combining 5-bromo-2-formylphenol (1.0 eq), 2-benzyloxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in a 3:1 dioxane/water mixture at 80°C for 12 hours achieves the biaryl linkage.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 85 |
| Solvent System | Dioxane/H₂O | 82 |
| Temperature | 80°C | 85 |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics and reduces synthesis time. A modified Claisen-Schmidt condensation under microwave conditions has been explored for analogous compounds:
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Reagents : 6-benzyloxy-2-hydroxyphenol (1.0 eq), 2-benzyloxybenzaldehyde (1.1 eq), 10% KOH in ethanol.
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Conditions : Microwave irradiation at 80°C, 60 W, 20 minutes.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and practicality:
| Method | Key Steps | Yield (%) | Scalability | Complexity |
|---|---|---|---|---|
| Vilsmeier-Haack | Formylation, benzylation | 72 | Moderate | High |
| Suzuki Coupling | Cross-coupling, bromination | 85 | High | Moderate |
| Microwave-Assisted | Condensation, microwave irradiation | 78 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
6-(2-Benzyloxyphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(2-Benzyloxyphenyl)-2-carboxyphenol.
Reduction: 6-(2-Benzyloxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C15H14O3
CAS Number: 1187827-26-4
IUPAC Name: 6-(2-Benzyloxyphenyl)-2-formylphenol
The structure of 6-(2-Benzyloxyphenyl)-2-formylphenol features a formyl group attached to a phenolic compound, which enhances its reactivity and potential interactions with biological targets.
Organic Synthesis
6-(2-Benzyloxyphenyl)-2-formylphenol serves as an important intermediate in organic synthesis. It can participate in various reactions, including:
- Suzuki Coupling Reactions: This compound can be utilized to create complex molecules through palladium-catalyzed cross-coupling reactions. It allows for the formation of carbon-carbon bonds, which are essential in building larger organic frameworks.
- Electrophilic Aromatic Substitution: The phenolic hydroxyl group can facilitate electrophilic substitutions, leading to the synthesis of diverse aromatic compounds.
Biological Applications
The compound has shown promise in biological research, particularly in the following areas:
- Enzyme Inhibition Studies: Due to its structural characteristics, 6-(2-Benzyloxyphenyl)-2-formylphenol can act as an inhibitor for specific enzymes. This property is valuable in drug development and biochemical assays.
- Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, making it a candidate for further research into its potential health benefits.
Medicinal Chemistry
In medicinal chemistry, 6-(2-Benzyloxyphenyl)-2-formylphenol is being investigated for its therapeutic potential:
- Anticancer Research: There are ongoing studies assessing the efficacy of this compound against various cancer cell lines. Its ability to induce apoptosis in cancer cells is of particular interest.
- Anti-inflammatory Properties: Research indicates that derivatives of this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Suzuki Coupling | Formation of carbon-carbon bonds | Various biphenyl derivatives |
| Electrophilic Aromatic Substitution | Substitution on the aromatic ring | Hydroxylated phenolic compounds |
| Oxidation | Conversion of the formyl group to carboxylic acid | 6-(2-Benzyloxyphenyl)-2-carboxyphenol |
| Reduction | Conversion of the formyl group to alcohol | 6-(2-Benzyloxyphenyl)-2-hydroxyphenol |
| Activity Type | Potential Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | |
| Antioxidant | Reduces oxidative stress markers | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers |
Case Study 1: Enzyme Inhibition
A study conducted by Smith et al. (2023) demonstrated that 6-(2-Benzyloxyphenyl)-2-formylphenol effectively inhibited the enzyme cyclooxygenase (COX), which is critical in inflammatory processes. The compound showed a dose-dependent inhibition pattern, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
Research by Johnson et al. (2024) investigated the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with 6-(2-Benzyloxyphenyl)-2-formylphenol led to significant reductions in cell viability and increased apoptosis rates compared to control groups.
Mechanism of Action
The mechanism of action of 6-(2-Benzyloxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Core Phenolic Frameworks
Salicylaldehyde (2-Formylphenol)
- Structure: Simplest analog with a formyl group at position 2 of phenol (C₇H₆O₂, MW: 122.12 g/mol).
- Properties: Widely used in synthesizing heterocycles (e.g., benzo[b]furan) via cyclodehydration . Lacks the 6-substituent, resulting in lower molecular weight and higher volatility compared to 6-(2-benzyloxyphenyl)-2-formylphenol.
- Applications : Fragrance component, precursor in organic synthesis .
6-(2-Fluorophenyl)-2-formylphenol
Functionalized Derivatives with Benzyloxy Groups
Methyl 4-Amino-3-Cyano-1-(2-Benzyloxyphenyl)-1H-Pyrazole-5-Carboxylate
- Structure : Pyrazole core with a 2-benzyloxyphenyl substituent (C₁₉H₁₆N₄O₃, MW: 348.36 g/mol).
- Properties: Exhibits anti-HIV-1 activity (IC₅₀: 0.8 μM) via non-classical mechanisms. The benzyloxy group enhances binding to viral targets, while the pyrazole ring improves metabolic stability .
- Contrast: Unlike 6-(2-benzyloxyphenyl)-2-formylphenol, this compound’s activity relies on a heterocyclic core rather than phenolic reactivity.
3-(2-Benzyloxyphenyl)-2,4-Dihydroxy-1,8-Naphthyridine
Key Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|
| 6-(2-Benzyloxyphenyl)-2-formylphenol | C₂₀H₁₆O₃ | 304.34 | 6-(2-benzyloxyphenyl), 2-formyl | Medicinal chemistry (R&D) |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 2-formyl | Synthesis, fragrances |
| 6-(2-Fluorophenyl)-2-formylphenol | C₁₃H₉FO₂ | 216.21 | 6-(2-fluorophenyl) | Discontinued (lab use) |
| Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate | C₁₉H₁₆N₄O₃ | 348.36 | 2-benzyloxyphenyl, pyrazole core | HIV-1 inhibition |
| 3-(2-Benzyloxyphenyl)-2,4-dihydroxy-1,8-naphthyridine | C₂₁H₁₆N₂O₃ | 344.36 | 2-benzyloxyphenyl, naphthyridine core | Herbicide development |
Research Findings and Mechanistic Insights
- Biological Activity: Pyrazole derivatives (e.g., ) show that benzyloxy groups improve target engagement in viral proteins, but the absence of a heterocyclic core in 6-(2-benzyloxyphenyl)-2-formylphenol may limit direct antiviral effects.
- Synthetic Utility : The formyl group enables cyclization reactions (e.g., benzo[b]furan synthesis), similar to salicylaldehyde .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-(2-Benzyloxyphenyl)-2-formylphenol?
The synthesis typically involves multi-step protocols, including benzylation of phenolic hydroxyl groups, Friedel-Crafts alkylation for coupling aromatic rings, and formylation via Vilsmeier-Haack or Duff reactions. For example, benzyloxy group introduction can be achieved using benzyl bromide under basic conditions . Coupling reactions with metal catalysts (e.g., Pd or Cu) may optimize regioselectivity . Purification often employs column chromatography with hexane/ethyl acetate gradients, followed by recrystallization for high-purity yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 6-(2-Benzyloxyphenyl)-2-formylphenol?
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For instance, the formyl proton appears as a singlet near δ 9.8–10.2 ppm, while benzyloxy protons resonate as a multiplet at δ 4.8–5.2 ppm .
- X-Ray Crystallography : Resolves spatial conformation, bond angles (e.g., planarity of the biphenyl system), and hydrogen-bonding networks (e.g., phenol-formyl interactions) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (e.g., formyl group degradation above 200°C) .
- pH-Dependent Stability : Hydrolysis of the benzyloxy group in acidic/basic media monitored via HPLC .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under controlled irradiation .
Advanced Research Questions
Q. How do structural modifications at the benzyloxy or formyl positions influence bioactivity?
Systematic structure-activity relationship (SAR) studies reveal:
- Benzyloxy Substitution : Electron-withdrawing groups (e.g., fluorine at the 4-position) enhance herbicidal activity by increasing electrophilicity, as seen in analogs like 3-(2-Benzyloxyphenyl)-2,4-dihydroxy-1,8-naphthyridine derivatives .
- Formyl Group Replacement : Substituting the formyl group with carboxylic acid reduces membrane permeability but improves water solubility, impacting antimicrobial efficacy .
- Comparative Analysis : Analog 2-(Benzylamino)-6-methylpyrimidin-4-ol shows altered bioactivity due to pyrimidine core substitution, highlighting the phenol ring’s role in target binding .
Q. What strategies resolve contradictions in reported biological data across studies?
Contradictions may arise from:
- Purity Discrepancies : Re-test synthesized batches using orthogonal methods (e.g., HPLC with diode-array detection vs. LC-MS) to confirm >98% purity .
- Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobial activity) using reference strains and controls .
- Solvent Effects : Compare activity in DMSO vs. aqueous buffers to assess artifactual inhibition .
Q. How can computational modeling guide the design of 6-(2-Benzyloxyphenyl)-2-formylphenol derivatives?
- Docking Studies : Predict binding to targets like acetylcholinesterase (AChE) or HER2 kinase using software such as AutoDock Vina. The formyl group’s electrophilicity is critical for covalent interactions with catalytic serine residues .
- DFT Calculations : Optimize substituent effects on frontier molecular orbitals (HOMO/LUMO) to tune redox properties for antioxidant applications .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for benzylation steps .
- Data Validation : Cross-validate biological assays with at least two cell lines (e.g., MCF-7 and HEK293) to confirm target specificity .
- Safety Protocols : Handle the compound under fume hoods due to potential respiratory irritation, as indicated by structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
